molecular formula C10H15N3O B1600784 1-(3-Methoxypyridin-2-yl)piperazine CAS No. 80827-67-4

1-(3-Methoxypyridin-2-yl)piperazine

Cat. No.: B1600784
CAS No.: 80827-67-4
M. Wt: 193.25 g/mol
InChI Key: KLNMSBVPRVBART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxypyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3O. It is characterized by a pyridine ring substituted with a methoxy group at the 3-position and a piperazine ring attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxypyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxypyridine-2-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on the desired scale and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to achieve the required purity levels.

Chemical Reactions Analysis

1-(3-Methoxypyridin-2-yl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding oxo-compounds.

Reduction Reactions: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced derivatives of the compound.

Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles or electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines. The major products formed from these reactions include various substituted derivatives of the compound.

Scientific Research Applications

1-(3-Methoxypyridin-2-yl)piperazine has several scientific research applications across different fields:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate the binding affinity and selectivity of various ligands.

Medicine: . It may be used as a precursor in the synthesis of drugs targeting specific diseases or conditions.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including coatings, adhesives, and polymer additives.

Mechanism of Action

1-(3-Methoxypyridin-2-yl)piperazine can be compared with other similar compounds, such as 1-(2-methoxyphenyl)piperazine and urapidil. While these compounds share structural similarities, they differ in their chemical properties and biological activities

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine

  • Urapidil

Properties

IUPAC Name

1-(3-methoxypyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNMSBVPRVBART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509951
Record name 1-(3-Methoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80827-67-4
Record name 1-(3-Methoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 966 mg (6.7 mmol) of 2-Chloro-6-methoxypyridine and 2.90 g (34 mmol) of piperazine in a pressure flask was added 3.3 mL dimethylformamide, and the mixture was heated at 115° C. for 5 hours. The solution was allowed to cool before opening the flask, and the resulting slurry was partitioned between ethyl acetate and water. The phases were separated, and the aqueous phase was back-extracted once with ethyl acetate. The combined ethyl acetate phases were washed once with brine, dried over Na2SO4, filtered, and the filtrate was acidified with 2M HCl in ether. The product crystallized overnight, and was isolated by filtration to give a white solid: 1H NMR (D2O, 400 MHz) 7.73 (t, 1H), 6.52 (d, 1H), 6.31 (d, 1H), 3.81 (s, 3H), 3.68 (m, 4H), 3.26 (m, 4H) ppm.
Quantity
966 mg
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The 2-chloro-3-methoxypyridine (VI) was treated with piperazine in a refluxing isopropanol medium according to the procedure of Example 3 and, following a similar work-up, gave the desired IIIc intermmediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Anhydrous piperazine (45.6 g) and 2-bromo-3-methoxypyridine (10.0 g) were heated neat in an autoclave at 100° C. for 20 h. Upon cooling, the mixture was treated with 5% NaCO3 (20 mL) and extracted with CH2Cl2 (3×50 mL). The extracts were dried using anhydrous K2CO3, filtered, and concentrated under reduced pressure to yield 1-(3-methoxy-2pyridinyl)piperazine (III; 8.43 g; 82%) after silica gel chromatography (CH2Cl2/MeOH/NH4OH; 93:7:0.7).
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
NaCO3
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-Chloro-3-methoxypyridine, 7 g., 0.05 mole) was allowed to react with 21.5 g. (0.25 moles) of piperazine in the presence of 34.5 g. (0.25 mole) of pulverized potassium carbonate employing 150 ml. of amyl alcohol as reaction medium. The mixture was heated at reflux in a round bottom flask after drying the reaction mixture by distillation. A reflux period of 20 hrs. following elimination of the water was employed. The reaction mixture was filtered while hot and the solvent was removed from the filtrate by distillation. The residue was triturated with chloroform and 1 g. of solid was removed by filtration. The chloroform was removed from the filtrate by distillation yielding 3.88 g. of the desired product which was purified by distillation, b.p. 120°-124°/0.1 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxypyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxypyridin-2-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxypyridin-2-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxypyridin-2-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxypyridin-2-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxypyridin-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.